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molecular formula C14H18N2O4 B5194825 1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE

1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE

Cat. No. B5194825
M. Wt: 278.30 g/mol
InChI Key: MJNGQOQDYCQJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659727

Procedure details

A mixture of 2-amino-3-methylpyridine (5.5 g) and 2-ethoxy-1,1-bis(ethoxycarbonyl)ethene (10.8 g) was heated in a heating bath at 135° C. for 30 minutes. It was then cooled and triturated with light petroleum ether (b.p. 40°-60° C.). The resulting crude solid was recrystallised from light petroleum ether (b.p. 40°-60° C.), to give 1,1-bis(ethoxycarbonyl)-2-(3-methylpyrid-2-ylamino)ethene (10.3 g), m.p. 65°-67° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>>[CH2:22]([O:21][C:19]([C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:20])[CH3:23]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CUSTOM
Type
CUSTOM
Details
triturated with light petroleum ether (b.p. 40°-60° C.)
CUSTOM
Type
CUSTOM
Details
The resulting crude solid was recrystallised from light petroleum ether (b.p. 40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C(=CNC1=NC=CC=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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